2-Hydroxy-3,5-dinitropyridine

Catalog No.
S773728
CAS No.
2980-33-8
M.F
C5H3N3O5
M. Wt
185.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3,5-dinitropyridine

CAS Number

2980-33-8

Product Name

2-Hydroxy-3,5-dinitropyridine

IUPAC Name

3,5-dinitro-1H-pyridin-2-one

Molecular Formula

C5H3N3O5

Molecular Weight

185.09 g/mol

InChI

InChI=1S/C5H3N3O5/c9-5-4(8(12)13)1-3(2-6-5)7(10)11/h1-2H,(H,6,9)

InChI Key

KSZZJOXNRQKULB-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])[N+](=O)[O-]

Synthesis of Dyes, Medicines, and Agricultural Chemicals

Scientific research has explored the use of 2-Hydroxy-3,5-DNP as an intermediate for the production of various products, including:

  • Oxidative Dyes: Dyes that require an oxidizing agent for coloring. Research has investigated 2-Hydroxy-3,5-DNP as a possible precursor in the synthesis of these dyes [].
  • Medicines: The specific medicinal applications of 2-Hydroxy-3,5-DNP as an intermediate are not publicly available due to potential intellectual property restrictions.
  • Agricultural Chemicals: Similar to medicinal applications, the details of 2-Hydroxy-3,5-DNP use in agricultural chemicals are not widely available due to potential intellectual property restrictions.

2-Hydroxy-3,5-dinitropyridine is a chemical compound with the molecular formula C5_5H3_3N3_3O5_5 and a Chemical Abstracts Service number of 2980-33-8. This compound features two nitro groups and a hydroxyl group attached to a pyridine ring, making it a significant derivative of nitropyridine. It is primarily recognized for its industrial applications, particularly in the production of solid propellants and as an intermediate in various chemical syntheses .

Due to the presence of its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The hydroxyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Reduction Reactions: The nitro groups can be reduced to amines, yielding amino derivatives that are useful in further synthetic applications.
  • Formation of Salts: The compound can react with acids to form salts, which are often utilized in propellant formulations .

The biological activity of 2-hydroxy-3,5-dinitropyridine has been explored in various studies. It exhibits some toxicity, particularly if ingested or upon skin contact. The compound is classified as harmful if swallowed and can cause skin irritation . Its derivatives may possess antimicrobial properties, but further research is needed to elucidate specific biological effects.

Several methods exist for synthesizing 2-hydroxy-3,5-dinitropyridine:

  • Nitration of Pyridine: Pyridine can be nitrated using a mixture of nitric and sulfuric acids to introduce nitro groups at the 3 and 5 positions.
  • Hydroxylation: Following nitration, hydroxylation can be achieved through reaction with hydroxylating agents such as hydrogen peroxide in the presence of catalysts .
  • Mannich Reaction: This method involves the reaction of formaldehyde and amines with the dinitropyridine derivative to yield more complex structures .

2-Hydroxy-3,5-dinitropyridine finds applications in various fields:

  • Solid Propellants: It is used as a catalyst in solid propellant formulations due to its energetic properties.
  • Dyes and Pigments: The compound serves as an intermediate in the synthesis of oxidative dyestuffs and agricultural chemicals .
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, although this area requires more extensive research.

Interaction studies involving 2-hydroxy-3,5-dinitropyridine focus on its reactivity with other chemical agents. For example, studies have shown that it can form adducts with carbanions, indicating its potential utility in synthetic organic chemistry . Additionally, spectroscopic techniques such as Raman spectroscopy have been employed to analyze its molecular structure and interactions .

Several compounds share structural similarities with 2-hydroxy-3,5-dinitropyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-Hydroxy-4-nitropyridineHydroxyl group at position 2 and one nitro groupExhibits different reactivity due to the position of nitro group
3-Amino-4-nitropyridineAmino group at position 3 and one nitro groupPotentially more biologically active than dinitro derivatives
4-Hydroxy-3-nitropyridineHydroxyl group at position 4 and one nitro groupLess toxic than dinitro derivatives

These compounds differ primarily in their functional groups and positions on the pyridine ring, which significantly influence their chemical behavior and applications.

2-Hydroxy-3,5-dinitropyridine (C₅H₃N₃O₅) was first synthesized in the mid-20th century during investigations into nitropyridine derivatives. Early reports focused on its preparation through nitration of pyridine precursors. For instance, nitration of 2-hydroxypyridine with mixed acids (HNO₃/H₂SO₄) yielded this compound, as described in foundational studies of heterocyclic chemistry. Its structural characterization advanced with modern spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, which confirmed the positions of nitro and hydroxyl groups.

The compound gained prominence in the 1980s when researchers identified its utility as a ligand in coordination chemistry and as a precursor for energetic materials. A 2015 computational study by Asath et al. provided detailed insights into its molecular geometry, vibrational modes, and nonlinear optical properties using density functional theory (DFT).

Significance in Synthetic Organic Chemistry

2-Hydroxy-3,5-dinitropyridine serves as a versatile intermediate in organic synthesis due to its electron-deficient aromatic system. Key applications include:

  • Heterocycle Synthesis: It participates in three-component ring transformations (TCRT) with ketones and nitrogen sources to form substituted pyridines. For example, reactions with aldehydes and ammonium acetate yield 3-alkylated/arylated 5-nitropyridines, valuable in pharmaceutical research.
  • Coordination Chemistry: The hydroxyl and nitro groups enable chelation with metals. Its lead salts are used in solid propellants as combustion modifiers.
  • Energetic Materials: Derivatives exhibit potential in high-energy-density materials (HEDMs) due to nitro group content and thermal stability.

Position in Nitropyridine Chemical Classification

Nitropyridines are classified based on nitro group positions and substituents. 2-Hydroxy-3,5-dinitropyridine belongs to the 3,5-dinitropyridin-2-ol subclass, characterized by:

  • Tautomerism: Exists in equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms, influenced by solvent polarity.
  • Electronic Effects: The electron-withdrawing nitro groups at positions 3 and 5 deactivate the ring, directing electrophilic substitution to position 4.
  • Structural Analogues: Compared to 2-nitropyridine and 4-nitropyridine, its dual nitro groups enhance reactivity in nucleophilic aromatic substitution.

Table 1: Comparative Properties of Selected Nitropyridines

CompoundNitro Group PositionsKey ReactivityApplications
2-Hydroxy-3,5-dinitropyridine3,5TCRT, coordination complexesEnergetic materials, ligands
3-Nitropyridine3Electrophilic substitutionPharmaceutical intermediates
4-Nitropyridine4Reduction to aminopyridinesAgrochemical synthesis

Synthesis and Structural Analysis

Synthetic Routes

2-Hydroxy-3,5-dinitropyridine is typically synthesized via:

  • Direct Nitration:
    • Substrate: 2-Hydroxypyridine
    • Reagents: Fuming HNO₃ and H₂SO₄ at 0–5°C.
    • Mechanism: Sequential nitration at positions 3 and 5, confirmed by isotopic labeling studies.
  • Ring Transformation:
    • Substrates: 1-Methyl-3,5-dinitro-2-pyridone and aldehydes.
    • Conditions: Ethanol/acetic acid, room temperature.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 2260 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O), and 3271 cm⁻¹ (O–H).
  • NMR Spectroscopy:
    • ¹H NMR (DMSO-d₆): δ 10.2 (s, OH), 9.5 (s, NH), 8.95 (s, aromatic H).
    • ¹³C NMR: Peaks at 110.02 ppm (C3), 151.20 ppm (C4), and 155.80 ppm (C2/C6).

Applications in Advanced Materials

Energetic Salts

Alkali metal salts of 2-hydroxy-3,5-dinitropyridine exhibit low sensitivity to impact and high thermal stability, making them candidates for propellant formulations. For example, its barium complex shows a density of 1.757 g/cm³, comparable to traditional explosives.

Nonlinear Optical Materials

DFT studies reveal a first-order hyperpolarizability (β) 7.64 times greater than urea, suggesting utility in photonic devices. The conjugated π-system and electron-withdrawing groups enhance charge transfer efficiency.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2980-33-8

General Manufacturing Information

2(1H)-Pyridinone, 3,5-dinitro-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types